8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspirodecane and an oxa ring, with sulfonyl and tosyl groups attached to the structure. The presence of the fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to achieving an efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The sulfonyl and tosyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler spirocyclic compounds with fewer functional groups.
Scientific Research Applications
8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl and tosyl groups can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure but with a methoxyphenyl group instead of a tosyl group.
8-oxa-2-azaspiro[4.5]decane: Lacks the sulfonyl and tosyl groups, making it less complex.
Uniqueness
The uniqueness of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[45]decane lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNVPUYSQLCARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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